2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride 2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2368870-29-3
VCID: VC6473706
InChI: InChI=1S/C7H8F2N2.ClH/c8-7(9,5-10)6-3-1-2-4-11-6;/h1-4H,5,10H2;1H
SMILES: C1=CC=NC(=C1)C(CN)(F)F.Cl
Molecular Formula: C7H9ClF2N2
Molecular Weight: 194.61

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride

CAS No.: 2368870-29-3

Cat. No.: VC6473706

Molecular Formula: C7H9ClF2N2

Molecular Weight: 194.61

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride - 2368870-29-3

Specification

CAS No. 2368870-29-3
Molecular Formula C7H9ClF2N2
Molecular Weight 194.61
IUPAC Name 2,2-difluoro-2-pyridin-2-ylethanamine;hydrochloride
Standard InChI InChI=1S/C7H8F2N2.ClH/c8-7(9,5-10)6-3-1-2-4-11-6;/h1-4H,5,10H2;1H
Standard InChI Key PIHMVJMICRXWDB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(CN)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride is characterized by the systematic IUPAC name 2,2-difluoro-2-pyridin-2-ylethanamine;hydrochloride. Its molecular structure integrates a pyridine ring substituted at the 2-position with a difluoroethylamine group, protonated as a hydrochloride salt . The compound’s SMILES notation, C1=CC=NC(=C1)C(CN)(F)F.Cl\text{C1=CC=NC(=C1)C(CN)(F)F.Cl}, reflects this arrangement, while its InChIKey (PIHMVJMICRXWDB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H9ClF2N2\text{C}_7\text{H}_9\text{ClF}_2\text{N}_2
Molecular Weight194.61 g/mol
CAS Registry Number2368870-29-3
SMILESC1=CC=NC(=C1)C(CN)(F)F.Cl
InChIKeyPIHMVJMICRXWDB-UHFFFAOYSA-N

Physicochemical Properties

While solubility data remain unspecified, the compound’s hydrochloride salt form suggests moderate water solubility, typical of amine salts. Its storage at 2–8°C implies sensitivity to thermal degradation, necessitating controlled environments to preserve integrity . Computational analyses estimate a topological polar surface area (TPSA) of 38.91 Ų and a logP value of 1.55, indicating moderate lipophilicity conducive to organic solvent dissolution .

Synthesis and Preparation

Challenges and Optimization

Key challenges include controlling regioselectivity during pyridine substitution and minimizing side reactions during fluorination. Palladium-catalyzed cross-coupling, effective in synthesizing bis(trifluoromethyl)pyridyl amines, may offer a viable strategy to enhance yield and purity.

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